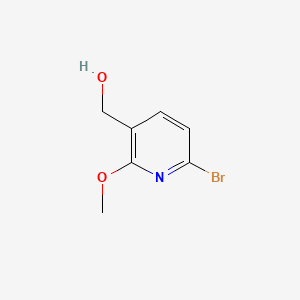

(6-Bromo-2-methoxypyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-2-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHRVTUIZBUYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (6-Bromo-2-methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for (6-Bromo-2-methoxypyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the commercially available starting material, 6-bromo-2-methoxypyridine. The core of the synthesis is the introduction of a hydroxymethyl group at the 3-position of the pyridine ring. This is achieved through a regioselective formylation, followed by a reduction of the resulting aldehyde.

Synthesis Pathway Overview

The most direct and plausible synthetic route to this compound is a two-step process:

-

Step 1: Formylation of 6-bromo-2-methoxypyridine. This step introduces a carbaldehyde group at the 3-position of the pyridine ring. A common and effective method for this transformation is ortho-lithiation followed by quenching with an appropriate formylating agent, such as N,N-dimethylformamide (DMF).

-

Step 2: Reduction of 6-bromo-2-methoxy-pyridine-3-carbaldehyde. The aldehyde functional group is then reduced to a primary alcohol using a mild reducing agent, typically sodium borohydride, to yield the final product.

The overall synthesis can be visualized as follows:

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on analogous procedures reported in the literature for similar substrates.

Step 1: Synthesis of 6-bromo-2-methoxy-pyridine-3-carbaldehyde

This procedure is adapted from the formylation of 2-bromo-4-methoxypyridine.[1]

Materials:

-

6-bromo-2-methoxypyridine

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas

Procedure:

-

To a solution of 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous THF, add n-butyllithium (1.05 equivalents) dropwise at -20 °C under an inert atmosphere (Argon or Nitrogen).

-

Stir the resulting solution for 30 minutes at -20 °C to form lithium tetramethylpiperidide (LTMP).

-

Cool the mixture to -78 °C.

-

Add a solution of 6-bromo-2-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise to the LTMP solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add N,N-dimethylformamide (DMF) (3.0 equivalents) dropwise and continue stirring for an additional 30 minutes at -78 °C.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-bromo-2-methoxy-pyridine-3-carbaldehyde.

Step 2: Synthesis of this compound

This procedure is based on the reduction of a similar pyridine carbaldehyde.[1]

Materials:

-

6-bromo-2-methoxy-pyridine-3-carbaldehyde

-

Sodium borohydride (NaBH4)

-

Dichloromethane (DCM)

-

Ethanol (EtOH)

-

Water

-

Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve 6-bromo-2-methoxy-pyridine-3-carbaldehyde (1.0 equivalent) in a 1:1 mixture of dichloromethane and ethanol at room temperature.

-

Add sodium borohydride (2.0 equivalents) portion-wise to the solution.

-

Stir the reaction mixture for 10-20 minutes at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add water to quench the reaction.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 6-bromo-2-methoxypyridine | C6H6BrNO | 188.02 | Liquid | 40473-07-2 |

| 6-bromo-2-methoxy-pyridine-3-carbaldehyde | C7H6BrNO2 | 216.03 | Powder or liquid | 58819-88-8 |

| This compound | C7H8BrNO2 | 218.05 | White to yellow powder or crystals | 1802489-60-6 |

Table 2: Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Expected Yield (%) |

| 1 | Formylation | LTMP, DMF | THF | -78 to RT | 70-85 |

| 2 | Reduction | NaBH4 | DCM/EtOH | Room Temperature | >90 |

Note: Expected yields are based on analogous reactions reported in the literature and may vary depending on experimental conditions.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

References

In-Depth Technical Guide: (6-Bromo-2-methoxypyridin-3-yl)methanol (CAS 1802489-60-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Bromo-2-methoxypyridin-3-yl)methanol is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a brominated pyridine ring, a methoxy group, and a primary alcohol, offer multiple avenues for synthetic modification, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a detailed synthesis protocol, and its potential applications in drug development, with a focus on its role as a precursor for kinase inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data has been compiled from various chemical suppliers.[1]

| Property | Value |

| CAS Number | 1802489-60-6 |

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| IUPAC Name | This compound |

| Physical Form | White to yellow powder or crystals |

| Purity | Typically ≥95% |

| Storage Conditions | Store in a tightly closed container, in a cool, dry, well-ventilated area. |

| Solubility | No data available |

Synthesis

The synthesis of this compound can be achieved through the reduction of the corresponding aldehyde, 6-bromo-2-methoxynicotinaldehyde. This transformation is a standard procedure in organic chemistry and can be accomplished using a variety of reducing agents.

Experimental Protocol: Reduction of 6-bromo-2-methoxynicotinaldehyde

This protocol is based on established methods for the reduction of aldehydes to primary alcohols.

Materials and Reagents:

-

6-bromo-2-methoxynicotinaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-2-methoxynicotinaldehyde (1.0 eq) in methanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The 2-methoxypyridine scaffold is a prevalent motif in medicinal chemistry, and its derivatives have been explored as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Potential Role as a PI3K/mTOR Inhibitor Precursor

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in human cancers, making it a prime target for drug development.[2][3] Several dual PI3K/mTOR inhibitors incorporating a 6-methoxypyridin-3-yl moiety have been reported.[2]

This compound serves as a key intermediate for the synthesis of these more complex molecules. The primary alcohol functionality can be readily oxidized to an aldehyde or converted to other functional groups, while the bromine atom provides a handle for cross-coupling reactions to introduce diverse aryl or heteroaryl substituents.

Illustrative Signaling Pathway and Inhibition:

References

Commercial Availability and Technical Profile of (6-Bromo-2-methoxypyridin-3-yl)methanol: A Guide for Researchers

For researchers, scientists, and drug development professionals, (6-Bromo-2-methoxypyridin-3-yl)methanol serves as a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic route, and safety information to support its effective use in research and development.

Commercial Availability

This compound is readily available from several chemical suppliers. The compound is typically offered in research quantities with purities generally around 95% or higher. Researchers can procure this intermediate from vendors specializing in organic and specialty chemicals.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Package Size | Price (USD) | Lead Time |

| ChemUniverse | P52719 | 95% | 1802489-60-6 | C₇H₈BrNO₂ | 218.05 | 50 mg | 147.00 | 6-8 days |

| 250 mg | 294.00 | 6-8 days | ||||||

| CymitQuimica | - | - | 1802489-60-6 | - | - | - | - | - |

| Shanghai Amole Biotechnology Co., Ltd. | - | - | - | - | - | 100 mg | Inquiry | - |

| BLD Pharm | - | - | 1802489-60-6 | - | - | - | - | - |

Physicochemical and Safety Data

A comprehensive understanding of the physical, chemical, and safety properties of a compound is paramount for its proper handling and use in experimental settings. The following tables summarize the key data for this compound and its close isomer, (6-Bromo-pyridin-2-yl)methanol, for which more extensive data is publicly available. Caution is advised when extrapolating data from the isomer.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1802489-60-6 | [1] |

| Molecular Formula | C₇H₈BrNO₂ | [1] |

| Molecular Weight | 218.05 g/mol | [1] |

| Appearance | White to off-white solid | Inferred |

| Melting Point | 34-39 °C (for (6-Bromo-pyridin-2-yl)methanol) | [2][3] |

| Boiling Point | 246 °C (for (6-Bromo-pyridin-2-yl)methanol) | [2][3] |

| Purity | ≥95% | [1] |

Safety Information

Note: The following safety data is primarily for the isomeric compound (6-Bromo-pyridin-2-yl)methanol and should be used as a precautionary guideline for this compound in the absence of specific data.

| Hazard Statement | GHS Classification | Precautionary Statement |

| H315: Causes skin irritation | Skin Irrit. 2 | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 |

| H319: Causes serious eye irritation | Eye Irrit. 2A | See above |

| H335: May cause respiratory irritation | STOT SE 3 | See above |

Synthetic Pathway and Experimental Protocol

A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 6-bromo-2-methoxypyridine-3-carbaldehyde. This transformation can be readily achieved using a mild reducing agent such as sodium borohydride.

Experimental Workflow: Reduction of Aldehyde

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound by the reduction of 6-bromo-2-methoxypyridine-3-carbaldehyde.

Materials:

-

6-bromo-2-methoxypyridine-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-2-methoxypyridine-3-carbaldehyde in anhydrous methanol.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

-

Addition of Reducing Agent: To the cooled solution, add sodium borohydride portion-wise over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

This guide provides essential information for researchers interested in utilizing this compound. By understanding its commercial availability, properties, and a reliable synthetic method, scientists can effectively incorporate this versatile building block into their synthetic strategies for the development of novel compounds.

References

An In-depth Technical Guide to the Solubility and Stability of (6-Bromo-2-methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies for determining the solubility and stability of the chemical compound (6-Bromo-2-methoxypyridin-3-yl)methanol. As of the date of this guide, specific quantitative solubility and stability data for this compound are not publicly available. This guide is intended to provide the necessary experimental frameworks for researchers to generate this critical data.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a brominated and methoxylated pyridine ring with a hydroxymethyl group, suggests potential for various biological activities. However, the successful development of any new chemical entity into a therapeutic agent is critically dependent on its physicochemical properties, primarily its solubility and stability.

This technical guide outlines the standard experimental protocols for determining the aqueous and solvent solubility, as well as the chemical stability of this compound. It is designed to be a practical resource for researchers in the fields of pharmacology, medicinal chemistry, and pharmaceutical development.

Physicochemical Properties

A summary of the known physicochemical properties of a related compound, (6-Bromopyridin-2-yl)methanol, is provided below for reference.[1][2][3][4][5] It is imperative that these properties are experimentally determined for this compound.

| Property | Value (for (6-Bromopyridin-2-yl)methanol) |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| Melting Point | 34-39 °C |

| Boiling Point | 246 °C |

| Appearance | Yellow solid |

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[6] No quantitative solubility data for this compound has been reported in the scientific literature. The following tables are provided as templates for the presentation of experimentally determined solubility data.

Table 1: Thermodynamic Solubility in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask | ||

| Phosphate Buffered Saline (pH 7.4) | 25 | Shake-Flask | ||

| 0.1 N HCl | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask |

Table 2: Kinetic Solubility in Aqueous Buffer

| Buffer System | pH | Kinetic Solubility (µM) | Method |

| Phosphate Buffered Saline | 7.4 | Nephelometry |

Stability Data

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7][8][9][10][11] The results are used to establish a re-test period and recommend storage conditions. No specific stability data for this compound is currently available. The following table provides a template for reporting stability data according to the International Council for Harmonisation (ICH) guidelines.[7][9][10][11]

Table 3: Stability of this compound under ICH Conditions

| Storage Condition | Time Point | Appearance | Assay (%) | Degradation Products (%) |

| Long-term | 0 months | |||

| 25°C ± 2°C / 60% RH ± 5% RH | 3 months | |||

| 6 months | ||||

| 9 months | ||||

| 12 months | ||||

| 18 months | ||||

| 24 months | ||||

| Intermediate | 0 months | |||

| 30°C ± 2°C / 65% RH ± 5% RH | 3 months | |||

| 6 months | ||||

| 9 months | ||||

| 12 months | ||||

| Accelerated | 0 months | |||

| 40°C ± 2°C / 75% RH ± 5% RH | 1 month | |||

| 3 months | ||||

| 6 months | ||||

| Photostability | 0 hours | |||

| (ICH Q1B conditions) | X hours |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the thermodynamic solubility.

Kinetic Solubility Determination (Nephelometry)

Kinetic solubility is a high-throughput method to assess the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer.[12]

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a multi-well plate, add the aqueous buffer of interest (e.g., PBS pH 7.4).

-

Add a small volume of the DMSO stock solution to the buffer to initiate precipitation.

-

Monitor the turbidity of the solution over time using a nephelometer.

-

The concentration at which precipitation occurs is determined as the kinetic solubility.

Stability Testing Protocol (ICH Guidelines)

Stability studies should be conducted according to the ICH Q1A(R2) guidelines.[7][10]

Protocol:

-

Place accurately weighed samples of this compound in appropriate containers that mimic the proposed storage containers.

-

Store the samples in stability chambers under the conditions specified in Table 3 (long-term, intermediate, and accelerated).

-

At each specified time point, withdraw a sample and analyze it for appearance, purity (assay), and the presence of degradation products using a validated stability-indicating HPLC method.

-

For photostability testing, expose the compound to light conditions as described in ICH Q1B guidelines and analyze for changes.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships relevant to the assessment of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: General workflow for stability testing according to ICH guidelines.

Caption: The central role of solubility and stability in early drug development.

References

- 1. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (6-溴-吡啶-2-基)甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 33674-96-3|(6-Bromopyridin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. mastercontrol.com [mastercontrol.com]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. snscourseware.org [snscourseware.org]

- 12. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the Key Reactive Sites of (6-Bromo-2-methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Bromo-2-methoxypyridin-3-yl)methanol is a versatile heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials. Its utility stems from the presence of multiple, distinct reactive sites that can be selectively functionalized. This guide provides a comprehensive analysis of these reactive centers: the C6-bromo moiety, the C2-methoxy group, the C3-hydroxymethyl substituent, and the pyridine nitrogen. We will explore the characteristic reactions at each site, supported by quantitative data and detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate key reaction pathways and workflows, offering a clear and concise overview for synthetic chemists.

Molecular Structure and Physicochemical Properties

This compound possesses a pyridine core substituted with three key functional groups that dictate its chemical behavior. The strategic placement of the bromo, methoxy, and hydroxymethyl groups allows for a wide range of chemical transformations.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1802489-60-6[1] |

| Molecular Formula | C₇H₈BrNO₂[1] |

| Molecular Weight | 218.05 g/mol |

| Appearance | White to Yellow Powder or crystals[1] |

| InChI Key | MTHRVTUIZBUYCH-UHFFFAOYSA-N[1] |

Analysis of Key Reactive Sites

The reactivity of this compound is governed by the electronic properties of the pyridine ring and the nature of its substituents. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2, 4, and 6 positions.[2]

Caption: Reactivity map of this compound.

The C6-Bromo Group: A Hub for Cross-Coupling and Substitution

The bromine atom at the C6 position is arguably the most versatile reactive site on the molecule. Its position, para to the activating pyridine nitrogen, makes it highly susceptible to a variety of transformations.

-

Palladium-Catalyzed Cross-Coupling Reactions: This is a primary route for C-C, C-N, and C-O bond formation. Reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination proceed readily at this position. The electron-deficient nature of the pyridine ring facilitates the oxidative addition step in the catalytic cycle.

-

Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide ion, particularly at elevated temperatures. The rate of substitution is enhanced by the electron-withdrawing pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex.[2]

-

Metal-Halogen Exchange: Treatment with organolithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures can replace the bromine with lithium, generating a potent pyridyl nucleophile. This intermediate can then be quenched with a wide range of electrophiles.

| Reaction Type | Typical Reagents | Product Type |

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, Base | Biaryl or vinyl-substituted pyridine |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | Aminopyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynylpyridine |

| SNAr | NaOMe, KSR, HNR₂ | Methoxy/thioether/amino-pyridine |

| Lithiation | n-BuLi, -78 °C | 6-Lithiopyridine intermediate |

The C2-Methoxy Group: Modulating Basicity and Enabling Substitution

The methoxy group at the C2 position influences the molecule's properties and offers another site for nucleophilic attack.

-

Nucleophilic Displacement: While less reactive than the C6-bromo group, the C2-methoxy group can be displaced by strong nucleophiles under forcing conditions. Recent developments have shown that reagents like n-BuLi or sodium hydride can trigger the amination of methoxypyridines.[3][4]

-

Modulation of Basicity: The methoxy group at the C2 position reduces the basicity of the pyridine nitrogen (pKa of 2-methoxypyridinium ion is ~3.06) compared to an unsubstituted pyridine (pKa ~5.23).[5] This is attributed to the inductive electron-withdrawing effect of the oxygen atom. This reduced basicity can be advantageous in certain reactions, preventing unwanted side reactions involving the nitrogen lone pair.[5]

The C3-Hydroxymethyl Group: A Site for Oxidation and Derivatization

The primary alcohol at the C3 position is a classic functional group amenable to a variety of standard organic transformations.

-

Oxidation: The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent, will yield the carboxylic acid.

-

Esterification and Etherification: Standard protocols can be used to form esters (e.g., with acyl chlorides or carboxylic acids under Fischer conditions) or ethers (e.g., Williamson ether synthesis with an alkyl halide and a base).

-

Halogenation: The hydroxyl group can be converted to a halide (e.g., using SOCl₂ for chlorination or PBr₃ for bromination), transforming it into a good leaving group for subsequent nucleophilic substitution reactions.

The Pyridine Nitrogen: The Basic and Nucleophilic Center

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character.

-

Protonation and Salt Formation: As a base, the nitrogen readily reacts with acids to form pyridinium salts. This can alter the solubility of the molecule and further enhances the electron-deficient nature of the pyridine ring, increasing the reactivity of the C6-bromo and C2-methoxy groups toward nucleophiles.

-

Alkylation (Quaternization): The nitrogen can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts. These salts are highly activated and can undergo various transformations, including nucleophilic dearomatization.[6]

Experimental Protocols

Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/EtOH/H₂O).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Oxidation of the Hydroxymethyl Group to an Aldehyde

This protocol outlines the selective oxidation of the primary alcohol to an aldehyde using manganese dioxide.

Methodology:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Add activated manganese dioxide (MnO₂, 5-10 eq) in portions. The MnO₂ should be of high quality for optimal results.

-

Stir the resulting black suspension vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction is often complete within 2-24 hours.

-

Upon completion, filter the mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 6-bromo-2-methoxypyridine-3-carbaldehyde, which can be used directly or purified further by chromatography or recrystallization.

Conclusion

This compound is a richly functionalized scaffold that offers chemists multiple avenues for molecular elaboration. The C6-bromo group serves as a linchpin for complex constructions via cross-coupling, the C3-hydroxymethyl group allows for straightforward oxidative and nucleophilic transformations, and the C2-methoxy and pyridine nitrogen sites provide opportunities for substitution and modulation of the molecule's electronic properties. A thorough understanding of the distinct reactivity of each site is crucial for the strategic design and successful execution of synthetic routes in drug discovery and materials science.

References

The Biological Frontier: A Technical Guide to the Diverse Activities of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a simple six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability have established it as a "privileged scaffold" in drug discovery. The strategic functionalization of the pyridine ring allows for precise modulation of a compound's physicochemical properties, target affinity, and pharmacokinetic profile, leading to a vast spectrum of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of substituted pyridines, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.

Quantitative Biological Activity of Substituted Pyridines

The therapeutic efficacy of substituted pyridines is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for different biological activities, providing a comparative overview for researchers.

Anticancer Activity

Substituted pyridines have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms often involve the inhibition of critical enzymes in cell signaling pathways, such as kinases and histone deacetylases (HDACs).

Table 1: Anticancer Activity of Substituted Pyridine Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Pyridine-Urea | Compound 8e | MCF-7 (Breast) | MTT Assay (48h) | 0.22 | [1][2] |

| Pyridine-Urea | Compound 8n | MCF-7 (Breast) | MTT Assay (48h) | 1.88 | [1][2] |

| Pyridine-Urea | Doxorubicin (Ref.) | MCF-7 (Breast) | MTT Assay (48h) | 1.93 | [1] |

| Pyridine-Thiazole | Compound 3 | HL-60 (Leukemia) | Cytotoxicity Assay | 0.57 | [3] |

| Pyridine-Thiazole | Compound 4 | SK-OV-3 (Ovarian) | Cytotoxicity Assay | 7.87 | [3] |

| 1'H-Spiro-Pyridine | Compound 7 | Caco-2 (Colorectal) | Cytotoxicity Assay | 7.83 | [4] |

| 1'H-Spiro-Pyridine | Doxorubicin (Ref.) | Caco-2 (Colorectal) | Cytotoxicity Assay | 12.49 | [4] |

| Pyridine Derivative | Compound 1 | HepG2 (Liver) | Proliferation Assay | 4.5 | [5] |

| Pyridine Derivative | Compound 2 | HepG2 (Liver) | Proliferation Assay | 7.5 | [5] |

| Pyridine-Bridged CA-4 | Compound 3c | MDA-MB-231 (Breast) | Growth Inhibition | <0.01 | [6] |

Kinase Inhibitory Activity

A primary mechanism for the anticancer effects of many pyridine derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis.

Table 2: VEGFR-2 Inhibitory Activity of Pyridine Derivatives

| Compound Class | Derivative Example | Assay Type | IC50 (µM) | Reference |

| Pyridine-Urea | Compound 8e | In vitro Kinase Assay | 3.93 | [1][2] |

| Pyridine-Urea | Compound 8b | In vitro Kinase Assay | 5.0 | [1] |

| 1'H-Spiro-Pyridine | Compound 7 | In vitro Kinase Assay | 0.221 | [4] |

| Reference Inhibitor | Sorafenib | In vitro Kinase Assay | 0.043 | [4] |

Antimicrobial Activity

The pyridine nucleus is a key component in numerous compounds exhibiting potent activity against a range of bacterial and fungal pathogens. Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Substituted Pyridine Derivatives

| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |

| Dodecanoic Acid Pyridine | Compound 1-3 | Bacillus subtilis | - | [7] |

| Dodecanoic Acid Pyridine | Compound 1-3 | Staphylococcus aureus | - | [7] |

| Dodecanoic Acid Pyridine | Compound 1-3 | Escherichia coli | - | [7] |

| Dodecanoic Acid Pyridine | Compound 1-3 | Aspergillus niger | - | [7] |

| Dodecanoic Acid Pyridine | Compound 1-3 | Candida albicans | - | [7] |

| Pyridine-Thiazole | Various | S. aureus | 31.25 - 62.5 | [7] |

| Pyridine-Thiazole | Various | E. coli | 31.25 - 62.5 | [7] |

| N-alkylated Pyridinium Salt | Compound 66 | S. aureus | 56 (Inhibition %) | [7] |

| N-alkylated Pyridinium Salt | Compound 66 | E. coli | 55 (Inhibition %) | [7] |

| Pyridinethione | Compound 3a, 11a, 15a | Various Bacteria/Fungi | Active | [8] |

Anti-inflammatory Activity

Substituted pyridines have also been investigated for their anti-inflammatory properties, often evaluated in vivo using models like carrageenan-induced paw edema.

Table 4: Anti-inflammatory Activity of Substituted Pyridine Derivatives

| Compound Class | Derivative Example | Animal Model | Edema Inhibition (%) | Reference |

| 3-Hydroxy Pyridine-4-one | Compound A (20 mg/kg) | Rat Paw Edema | 67 | [9] |

| 3-Hydroxy Pyridine-4-one | Compound B (400 mg/kg) | Rat Paw Edema | Significant | [9] |

| 3-Hydroxy Pyridine-4-one | Compound C (200 mg/kg) | Rat Paw Edema | Significant | [9] |

| Reference Drug | Indomethacin (10 mg/kg) | Rat Paw Edema | 60 | [9] |

| Thiazolo[4,5-b]pyridines | Compound 7 | Rat Paw Edema | 47.2 | [10] |

| Thiazolo[4,5-b]pyridines | Compound 8 | Rat Paw Edema | 53.4 | [10] |

| Thiazolo[4,5-b]pyridines | Ibuprofen (Ref.) | Rat Paw Edema | 36.5 - 40.9 | [10] |

| Pyridine-Thiazole Hydrazide | Compound 5j, 5k, 5l | Protein Denaturation | IC50: 46.29–100.60 µg/mL | [11] |

Key Experimental Protocols

The following section details the methodologies for two fundamental assays used to evaluate the biological activities of substituted pyridines: the MTT assay for cytotoxicity and the in vitro kinase assay for enzyme inhibition.

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Detailed Protocol:

-

Cell Seeding:

-

Culture mammalian cells (e.g., MCF-7, HepG2) to ~70-80% confluency.

-

Trypsinize the cells, perform a cell count, and prepare a cell suspension of the desired density (e.g., 1 x 10^5 cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14]

-

-

Compound Treatment:

-

Prepare a stock solution of the test pyridine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[14]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the MTT solution from the wells without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well.[14]

-

Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[15]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 540-590 nm.[13][15]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

-

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust platform for this purpose.[17]

Principle: This assay measures the phosphorylation of a substrate by the kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Detailed Protocol:

-

Reagent Preparation:

-

Kinase Buffer: Prepare an appropriate buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT, and BSA).

-

Compound Dilution: Perform a serial dilution of the test pyridine derivative in 100% DMSO. Subsequently, create an intermediate dilution in the kinase buffer to achieve the desired final assay concentrations (typically 4X the final concentration).[17]

-

Enzyme and Substrate/ATP Solution: Prepare a solution of the recombinant kinase (e.g., VEGFR-2) and a separate solution containing the specific substrate (e.g., a biotinylated peptide) and ATP at 2X their final desired concentrations in the kinase buffer. The ATP concentration should be close to its Km value for the kinase.[17]

-

-

Kinase Reaction:

-

Add 5 µL of the 4X compound dilution to the appropriate wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.

-

Allow the plate to incubate for 15-30 minutes at room temperature to permit the inhibitor to bind to the kinase.[17]

-

Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.

-

-

Reaction Termination and Detection:

-

Incubate the plate for 60-90 minutes at room temperature.

-

Stop the reaction by adding a detection solution containing EDTA (to chelate divalent cations and stop the enzyme) and the europium-labeled anti-phospho-substrate antibody.

-

-

Data Acquisition and Analysis:

-

Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at the acceptor and donor wavelengths.

-

Calculate the ratio of the acceptor to donor signals.

-

Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Visualization of Pathways and Processes

Understanding the mechanism of action of substituted pyridines requires visualizing their interaction with cellular signaling pathways and their place within the drug discovery process. The following diagrams were generated using the Graphviz DOT language to illustrate these complex relationships.

Drug Discovery and Development Workflow

The path from a novel substituted pyridine to a potential clinical candidate follows a structured workflow, from initial high-throughput screening to lead optimization and preclinical studies.[18][19]

Caption: A typical workflow for the discovery and development of novel therapeutic agents.

VEGFR-2 Signaling Pathway Inhibition

Many pyridine-based anticancer agents function by inhibiting the VEGFR-2 signaling cascade, a critical pathway for angiogenesis, which is the formation of new blood vessels required for tumor growth.[20][21][22]

Caption: Inhibition of the VEGFR-2 signaling pathway by a substituted pyridine.

Mechanism of Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors, which can include pyridine-containing compounds, represent a class of epigenetic drugs that alter gene expression. They block the removal of acetyl groups from histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes.[23][24]

Caption: The mechanism of action for a pyridine-based HDAC inhibitor.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 8. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. clyte.tech [clyte.tech]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 22. commerce.bio-rad.com [commerce.bio-rad.com]

- 23. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

The Synthetic Versatility of 6-Bromopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. Among the various functionalized pyridines, 6-bromopyridine derivatives have emerged as particularly versatile building blocks. The presence of a bromine atom at the 6-position provides a reactive handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth review of the use of 6-bromopyridine derivatives in synthesis, complete with quantitative data, detailed experimental protocols, and visualizations of key synthetic pathways and workflows.

Core Synthetic Applications: Cross-Coupling Reactions

The reactivity of the C-Br bond in 6-bromopyridine derivatives makes them excellent substrates for various cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The most prominently utilized of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the 6-position of the pyridine ring and a variety of organoboron compounds. This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other biologically active molecules.[1]

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines

| Entry | Bromopyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | ~70-80 | [2] |

| 2 | N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | ~85 | [2] |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 | [3] |

| 4 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ or Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | - | - | High | [1] |

| 5 | 2-Bromo-6-methylpyridine | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (>10) | - | Na₂CO₃ | - | - | - | 50-65 | [4] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 6-bromopyridine derivative with an arylboronic acid.[1][2]

-

Materials:

-

6-Bromopyridine derivative (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add the 6-bromopyridine derivative, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the coupling of 6-bromopyridines with a wide range of primary and secondary amines. This reaction is instrumental in the synthesis of diaminopyridine structures, which are prevalent in pharmaceuticals.[5][6]

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines

| Entry | Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (2) | (±)-BINAP (4) | NaOBuᵗ | Toluene | 80 | 4 | 60 | [7] |

| 2 | 6-Bromopyridin-3-amine | Arylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | - | - | - | [5] |

| 3 | 2-Amino-6-bromopyridine | Various amines | - | - | - | - | - | - | - | [6] |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of a 6-bromopyridine derivative with an amine.[5][7]

-

Materials:

-

6-Bromopyridine derivative (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos or BINAP, 4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

-

Anhydrous, deoxygenated solvent (e.g., Toluene)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precatalyst, phosphine ligand, and base.

-

Add the 6-bromopyridine derivative and the amine coupling partner.

-

Add the anhydrous, deoxygenated solvent.

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride or water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a 6-bromopyridine and a terminal alkyne. This reaction is essential for synthesizing alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis and can be found in various functional materials.[8][9]

Quantitative Data for Sonogashira Coupling of Bromopyridines

| Entry | Bromopyridine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 6-bromo-3-fluoro-2-pyridinecarbonitrile | 1-ethynyl-4-propylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | 93 | [8] |

| 2 | 6-bromo-3-fluoro-2-pyridinecarbonitrile | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | 85 | [8] |

| 3 | 4-bromopyridine hydrochloride | Various terminal acetylenes | Pd (2) | CuI (1) | Piperidine | CH₃CN | Reflux | 8 | Good | [9] |

Detailed Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a 6-bromopyridine derivative.[8]

-

Materials:

-

6-Bromopyridine derivative (1.1 equiv)

-

Terminal alkyne (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%)

-

Copper(I) iodide (CuI) (30 mol%)

-

Base (e.g., Triethylamine (Et₃N))

-

Solvent (e.g., THF)

-

-

Procedure:

-

To a Schlenk flask, add the 6-bromopyridine derivative, palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solution of the solvent and base.

-

Add the terminal alkyne dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for the required time (typically 16 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualization of Synthetic Strategies

The following diagrams, generated using the DOT language, illustrate key concepts in the application of 6-bromopyridine derivatives in synthesis.

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of 6-bromopyridine are frequently employed in the synthesis of kinase inhibitors, which are designed to modulate signaling pathways implicated in diseases such as cancer.[1][10] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[10][11] Small molecule inhibitors targeting kinases within this pathway are a major focus of drug development. The 6-aminopyridine core, readily synthesized from 6-bromopyridine precursors, can serve as a scaffold that mimics the adenine moiety of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[1]

Conclusion

6-Bromopyridine derivatives are undeniably valuable and highly versatile building blocks in modern organic synthesis. Their utility in robust and scalable reactions, particularly palladium-catalyzed cross-coupling reactions, makes them key components in the discovery and development pipelines for new pharmaceuticals and functional materials. The detailed protocols and compiled data herein provide a solid foundation for researchers to explore the rich chemistry of these important intermediates and to design and execute efficient synthetic routes to complex molecular targets.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. depts.washington.edu [depts.washington.edu]

- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (6-Bromo-2-methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (6-Bromo-2-methoxypyridin-3-yl)methanol. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds, proceeding under relatively mild conditions with a broad tolerance for various functional groups.[1][2][3][4]

Reaction Principle

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[3][5] The catalytic cycle is generally understood to involve three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the active Pd(0) species.[2][3][5] For substrates like this compound, this reaction enables the introduction of a wide range of aryl or heteroaryl substituents at the 6-position of the pyridine ring. The presence of the pyridine nitrogen can sometimes lead to catalyst inhibition through coordination to the palladium center; therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields.[3]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives with various boronic acids. These conditions serve as a valuable starting point for the optimization of reactions with this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[6] |

| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[6] |

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often enhance yields for challenging substrates.[6] |

| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[6] |

| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME | 80 | 2 | High | Effective for di-arylated products from di-bromopyridine.[7] |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | Effective for mono-arylated products from di-bromopyridine.[7] |

Experimental Protocol

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

-

This compound (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%)[3][6]

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[3][6]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[3][6]

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[3]

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[6] Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6]

-

Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for (6-Bromo-2-methoxypyridin-3-yl)methanol in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

(6-Bromo-2-methoxypyridin-3-yl)methanol is a key heterocyclic building block employed in the synthesis of a variety of biologically active molecules. Its utility is primarily demonstrated in the development of potent enzyme inhibitors, making it a valuable starting material for drug discovery programs. The presence of a bromine atom, a methoxy group, and a hydroxymethyl group on the pyridine scaffold allows for diverse and strategic chemical modifications.

Application in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

A significant application of this compound and its structural isomers is in the synthesis of soluble epoxide hydrolase (sEH) inhibitors. sEH is a therapeutic target for various cardiovascular, inflammatory, and pain-related disorders. Inhibiting sEH increases the concentration of endogenous epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties.

One prominent example is the synthesis of GSK2256294, a potent and selective sEH inhibitor that has undergone clinical evaluation. While the detailed synthesis of GSK2256294 is proprietary, the core structure suggests the use of substituted pyridyl moieties, highlighting the relevance of building blocks like this compound. The general approach involves the coupling of the pyridyl fragment with other key pharmacophores.

Signaling Pathway of Soluble Epoxide Hydrolase (sEH)

Caption: The metabolic pathway of arachidonic acid to EETs and their subsequent hydrolysis by sEH.

Application in the Synthesis of Kinase Inhibitors

The substituted pyridine motif is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.

This compound serves as a versatile starting material for the synthesis of kinase inhibitors. The bromine atom allows for the introduction of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The hydroxymethyl group can be oxidized to an aldehyde for further elaboration or used as a handle for ether or ester formation.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

| Reagent/Material | Quantity (Example) | Notes |

| This compound | 1.0 mmol, 218 mg | Starting material |

| Arylboronic Acid | 1.2 mmol | Coupling partner |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.05 mmol, 58 mg | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 2.0 mmol, 212 mg | Base |

| 1,4-Dioxane | 8 mL | Solvent, should be degassed |

| Water | 2 mL | Co-solvent, should be degassed |

| Ethyl acetate | For extraction | |

| Brine | For washing | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying | |

| Silica Gel | For chromatography | |

| Hexanes/Ethyl Acetate | For chromatography | Eluent system |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 mixture) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

-

Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde

This protocol describes the oxidation of the primary alcohol of this compound to the corresponding aldehyde, a key intermediate for further functionalization.

Materials:

| Reagent/Material | Quantity (Example) | Notes |

| This compound | 1.0 mmol, 218 mg | Starting material |

| Manganese Dioxide (MnO₂) | 10.0 mmol, 869 mg | Oxidizing agent |

| Dichloromethane (DCM) | 20 mL | Solvent |

| Celite® | For filtration |

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and dichloromethane.

-

Oxidation: Add activated manganese dioxide (10.0 equiv) in one portion.

-

Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with dichloromethane.

-

Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde. The product is often pure enough for the next step, but can be further purified by column chromatography if necessary.

-

Characterization: Confirm the formation of the aldehyde by ¹H NMR (disappearance of the alcohol proton and appearance of an aldehyde proton around 9-10 ppm) and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of bromopyridine derivatives, which can be used as a starting point for optimizing reactions with this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 80-100 | 4-12 | 70-95 |

| Pd(dppf)Cl₂ (2-4) | - | K₂CO₃ (2) | DMF | 90-110 | 6-16 | 75-98 |

| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2) | Toluene | 100-110 | 2-8 | 80-99 |

Note: Yields are dependent on the specific substrates and reaction conditions and may require optimization.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex bioactive molecules. Its application in the development of sEH and kinase inhibitors underscores its importance in modern drug discovery. The provided protocols offer a foundation for the chemical manipulation of this compound, enabling the generation of diverse molecular scaffolds for biological evaluation. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing (6-Bromo-2-methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a common factor in the progression of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[2] Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, with many approved drugs featuring a pyridine core.[1][3] This structural motif is favored for its ability to form key interactions within the ATP-binding pocket of kinases.[3]

(6-Bromo-2-methoxypyridin-3-yl)methanol is a key starting material for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the 6-position offers a versatile handle for introducing various substituents through well-established cross-coupling reactions.[2] The methoxy and methanol groups at the 2- and 3-positions, respectively, can also be strategically utilized to modulate the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.

These application notes provide detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this compound, targeting key signaling pathways implicated in cancer.

Synthetic Strategy Overview

The primary synthetic route for elaborating the this compound scaffold involves an initial Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl moieties at the 6-position. This is a robust and widely used method for C-C bond formation.[2] Subsequent oxidation of the primary alcohol to an aldehyde allows for further diversification, such as through reductive amination, to install different amine functionalities. This two-step sequence enables the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 3-aminophenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-substituted product.

Protocol 2: Oxidation of Alcohol to Aldehyde

This protocol details the oxidation of the primary alcohol of the 6-aryl-substituted intermediate to the corresponding aldehyde using Dess-Martin periodinane (DMP).

Materials:

-

(6-Aryl-2-methoxypyridin-3-yl)methanol derivative

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the (6-Aryl-2-methoxypyridin-3-yl)methanol derivative (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add DMP (1.5 eq) portion-wise at room temperature.

-